molecular formula C16H16N4S B2541264 3-((2,5-dimethylbenzyl)thio)-6-(1H-imidazol-1-yl)pyridazine CAS No. 1334374-50-3

3-((2,5-dimethylbenzyl)thio)-6-(1H-imidazol-1-yl)pyridazine

Cat. No. B2541264
CAS RN: 1334374-50-3
M. Wt: 296.39
InChI Key: VJYSVYAYHFFTCV-UHFFFAOYSA-N
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Description

Imidazole is a planar five-membered ring compound that is crucial in biologically active compounds. Pyridazine is a six-membered ring with two nitrogen atoms. The compound you mentioned seems to be a hybrid of these two structures with a sulfur-containing substituent .


Synthesis Analysis

Imidazoles can be synthesized using several methods, including the Van Leusen Imidazole Synthesis, which involves the reaction of tosylmethyl isocyanide (TosMIC) and imines . Pyridazines can be synthesized through methods like the condensation of hydrazines with 1,2-diketones or the cycloaddition of 1,3-dipoles to alkynes .


Molecular Structure Analysis

The molecular structure of this compound would likely show aromaticity in the imidazole and pyridazine rings, with sp2 hybridized carbon and nitrogen atoms contributing to a planar structure. The sulfur atom in the thioether linkage might introduce some steric hindrance .


Chemical Reactions Analysis

The reactivity of this compound could be quite complex due to the presence of multiple reactive sites. The imidazole ring is particularly reactive towards electrophiles at the C-2 position .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on several factors, including its exact structure and the nature of any substituents. Generally, compounds containing imidazole rings can exhibit weak basicity .

Scientific Research Applications

Tropane Alkaloid Synthesis

The 8-azabicyclo[3.2.1]octane scaffold serves as the central core for tropane alkaloids, a family of compounds with diverse and fascinating biological activities . Researchers have focused on stereoselective methods to prepare this fundamental structure. While many approaches involve enantioselective construction of an acyclic starting material, some methodologies achieve stereochemical control directly during the formation of the bicyclic scaffold or through desymmetrization processes using achiral tropinone derivatives.

Imidazole Derivatives

Imidazoles play a crucial role in medicinal chemistry and drug discovery. One synthetic route involves an iodine-mediated oxidative [4+1] cyclization of enamines with trimethylsilyl azide (TMSN~3~), leading to 2,5-disubstituted imidazole-4-carboxylic derivatives. This method provides access to diverse imidazole structures, which can be further derivatized for specific applications .

Energetic Materials

A novel nitrogen-rich energetic material, 3,5-bis(3,4-diamino-1,2,4-triazole)-1H-pyrazole , was synthesized from commercially available reagents. Its single-crystal X-ray analysis revealed conformational isomerism associated with the compound. Energetic materials like this one are of interest due to their potential applications in propellants, explosives, and pyrotechnics .

Safety and Hazards

The safety and hazards associated with this compound would depend on its exact structure and properties. As with all chemicals, appropriate safety precautions should be taken when handling and storing this compound .

Future Directions

The potential applications and future directions for this compound would depend on its properties and reactivity. It could potentially be used in the development of new pharmaceuticals or materials, given the prevalence of imidazole and pyridazine rings in many biologically active compounds .

properties

IUPAC Name

3-[(2,5-dimethylphenyl)methylsulfanyl]-6-imidazol-1-ylpyridazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16N4S/c1-12-3-4-13(2)14(9-12)10-21-16-6-5-15(18-19-16)20-8-7-17-11-20/h3-9,11H,10H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VJYSVYAYHFFTCV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C)CSC2=NN=C(C=C2)N3C=CN=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16N4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

296.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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